

# A Comparative Guide to hTERT Peptide Vaccines: Tertomotide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Tertomotide hydrochloride |           |
| Cat. No.:            | B12778052                 | Get Quote |

The human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase. While typically silenced in most normal adult cells, hTERT is reactivated in approximately 85-90% of cancer cells, playing a crucial role in enabling their replicative immortality. This tumor-associated expression profile makes hTERT a near-universal and attractive target for cancer immunotherapy. Peptide vaccines derived from hTERT aim to stimulate a patient's immune system to recognize and eliminate cancer cells expressing this protein.

This guide provides an objective comparison of **Tertomotide hydrochloride** (GV1001), a well-studied hTERT peptide vaccine, with other notable hTERT peptide-based vaccines that have undergone clinical evaluation. The comparison focuses on vaccine composition, immunogenicity, clinical efficacy, and the experimental protocols used to generate these data.

# Mechanism of Action: Eliciting an Anti-Tumor Immune Response

hTERT peptide vaccines work by introducing specific fragments of the hTERT protein to the immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process and present these peptides on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This presentation activates CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated T cells can then identify and destroy tumor cells that display the same hTERT fragments on their surface.





Click to download full resolution via product page

Caption: General signaling pathway for hTERT peptide vaccine-induced anti-tumor immunity.



# **Comparison of Vaccine Composition**

hTERT peptide vaccines vary significantly in their composition, from single peptides to multipeptide cocktails, and the inclusion of different adjuvants to boost the immune response.



| Vaccine              | Peptide Composition                                                                                               | Adjuvant(s)                                                                            | Notes                                                                                                                         |
|----------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Tertomotide (GV1001) | A single 16-amino acid long peptide (hTERT 611-626: EARPALLTSRLRFIPK).[1][2]                                      | Granulocyte-<br>macrophage colony-<br>stimulating factor<br>(GM-CSF) is often<br>used. | Designed to bind<br>promiscuously to<br>multiple HLA class II<br>molecules and<br>contains nested HLA<br>class I epitopes.[2] |
| GX301                | A multi-peptide<br>formula with four<br>hTERT peptides: 540-<br>548, 611-626, 672-<br>686, and 766-780.[3]<br>[4] | Montanide ISA-51 and<br>Imiquimod (a TLR-7<br>agonist).[3][4][5]                       | The multi-peptide approach aims to increase immunogenicity across a wider patient population with diverse HLA types.[6]       |
| UV1                  | A multi-peptide formula with three synthetic long peptides from the hTERT active site.[3]                         | GM-CSF.[3]                                                                             | The long peptides are designed to be processed by APCs to elicit both CD4+ and CD8+ T-cell responses.[9]                      |
| Vx-001               | A single, optimized cryptic peptide (TERT572Y) for initial injections, followed by the native TERT572 peptide.[1] | Montanide ISA-51.                                                                      | Targets an HLA-A*0201 restricted epitope.[1]                                                                                  |
| UCPVax               | Two "universal cancer peptides" derived from hTERT (UCP2 and UCP4) designed to stimulate CD4+ helper T cells.     | Montanide ISA 51 VG.                                                                   | Focuses on generating a strong CD4+ T-helper 1 (TH1) response.                                                                |



| Not a peptide vaccine, but a related prime- boost strategy. V934 is a DNA plasmid and V935 is an adenoviral vector, both expressing a modified hTERT protein.[10] | Electroporation is used to deliver the V934 DNA plasmid. | Aims to generate a broad and robust T-cell response against the full-length protein. |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------|
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------|

# **Comparative Immunogenicity**

The ability of a vaccine to induce a measurable and specific immune response is a critical performance indicator.



| Vaccine               | Trial Phase (Cancer<br>Type)                                                                           | Immune Response<br>Rate                                                                             | Nature of Immune<br>Response                                                                                                 |
|-----------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Tertomotide (GV1001)  | Phase I/II (NSCLC)                                                                                     | 54% - 80% of patients<br>showed a GV1001-<br>specific T-cell<br>response.[2]                        | Induces both CD4+<br>and CD8+ T-cell<br>responses.[11]                                                                       |
| Phase II (Colorectal) | 28% showed antigen-<br>specific T-cell<br>proliferation. No<br>positive DTH tests<br>observed.[11][12] | Lower immunogenicity observed when combined with chemotherapy in this study.[11][12]                |                                                                                                                              |
| GX301                 | Phase I/II (Prostate,<br>Renal)                                                                        | 100% of patients<br>showed evidence of<br>vaccine-specific<br>immunological<br>responses.[5][13]    | Demonstrated activation of both CD4+ and CD8+ T cells.[7]                                                                    |
| Phase II (Prostate)   | 54% overall immune<br>responder rate; 95%<br>showed at least one<br>vaccine-specific<br>response.[14]  | Response rate was proportional to the number of immunizations.[14]                                  |                                                                                                                              |
| UV1                   | Phase I (Pooled:<br>Melanoma, NSCLC,<br>Prostate)                                                      | 78.4% of patients mounted a measurable vaccine- induced T-cell response.[9][15]                     | Predominantly polyfunctional CD4+ T cells producing IFN-γ and TNF-α. Responses were durable, lasting up to 7.5 years.[9][15] |
| Phase I (NSCLC)       | 67% of patients developed UV1- specific T-cell responses.[3][8]                                        | Dose-dependent response, with the highest dose (700 µg) inducing stronger and earlier responses.[3] |                                                                                                                              |



| Vx-001           | Phase II (Advanced<br>Solid Tumors)                                                              | 70% of patients showed a TERT- specific T-cell immune response after six vaccinations.[1]             | Primarily CD8+ T-cell<br>response.[4]                                                                                          |
|------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Phase II (NSCLC) | 32.7% of patients in<br>the vaccine arm<br>developed a<br>detectable immune<br>response.[16][17] | CD8+ cytotoxic T-cell response.[4]                                                                    |                                                                                                                                |
| UCPVax           | Phase IIa<br>(Glioblastoma)                                                                      | 83% (without TMZ) and 69% (with TMZ) of patients had detectable TERT- specific CD4+ T cells. [18]     | Selectively activates CD4+ T cells with a broad HLA-DR restriction.[18][19] 52.7% of patients developed epitope spreading.[18] |
| V934/V935        | Phase I (Solid<br>Tumors)                                                                        | A significant increase in ELISPOT responses against one of three hTERT peptide pools was observed.[2] | Cell-mediated immune response.[20]                                                                                             |

# **Comparative Clinical Efficacy**

While immunogenicity is essential, the ultimate goal is clinical benefit, such as tumor regression or prolonged survival.



|                                        | Trial Phase (Cancer                                                      |                                                                                                                         | Correlation with                                                                                      |
|----------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Vaccine                                | Type)                                                                    | Key Efficacy Results                                                                                                    | Immune Response                                                                                       |
| Tertomotide (GV1001)                   | Phase I/II (NSCLC)                                                       | Objective tumor responses were observed.                                                                                | Correlation suggested between immune response and prolonged survival.  [21]                           |
| Phase II (Colorectal)                  | DCR: 90.9%; Median<br>PFS: 7.1 months;<br>Median OS: 12.8<br>months.[12] | A trend towards longer<br>PFS was seen in<br>immune responders,<br>but it was not<br>statistically significant.<br>[11] |                                                                                                       |
| GX301                                  | Phase I/II (Prostate,<br>Renal)                                          | Disease stabilization occurred in 4 patients.                                                                           | Prolonged PFS and OS were observed in patients with a full pattern of immunological responses.[5][13] |
| UV1                                    | Phase I (NSCLC)                                                          | Median PFS: 10.7<br>months; Median OS:<br>28.2 months. 15 of 17<br>evaluable patients had<br>stable disease.[8]         | Immune response was associated with improved OS.[3]                                                   |
| Phase I (Melanoma,<br>with Ipilimumab) | Median OS was not reached.[9]                                            | Association observed between vaccine-induced immune responses and prolonged survival.[9]                                |                                                                                                       |
| Vx-001                                 | Phase II (Advanced<br>Solid Tumors)                                      | DCR: 36% (including one complete and one partial response).[1]                                                          | Immunologically responding patients had significantly better DCR, PFS (5.2 vs 2.2 mo), and OS (20 vs  |



|                   |                                                                                                        |                                                                                                                      | 10 mo) than non-responders.[1]                                                                                               |
|-------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Phase IIb (NSCLC) | Did not meet primary<br>endpoint of improving<br>OS (14.3 mo vs 11.3<br>mo for placebo,<br>p=0.86).[4] | Patients with a lasting immune response had significantly longer OS compared to non-responders (21.3 vs 13.4 mo).[4] |                                                                                                                              |
| UCPVax            | Phase IIa<br>(Glioblastoma)                                                                            | Median OS: 17.9<br>months.                                                                                           | Median OS was significantly improved in patients who developed an epitope spreading response (19.3 vs 12.8 months). [18][22] |

# **Experimental Protocols**

The assessment of vaccine performance relies on standardized laboratory procedures to measure immune responses.

### **Immunomonitoring via ELISpot Assay**

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used in many of these trials to quantify the frequency of cytokine-secreting T cells (e.g., IFN-y) specific to the vaccine peptides.

#### General Protocol:

- Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples via density gradient centrifugation.
- Plating: A 96-well plate, pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ), is seeded with a known number of PBMCs.



- Stimulation: Cells are stimulated in vitro with the specific hTERT vaccine peptides. A
  negative control (no peptide) and a positive control (a general mitogen like PHA or a CMV
  peptide) are included.
- Incubation: The plate is incubated for a set period (e.g., 18-24 hours) to allow activated T cells to secrete the cytokine.
- Detection: Cells are washed away, and a second, biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.
- Visualization: A substrate is added that precipitates upon enzymatic reaction, forming a visible spot for each cytokine-secreting cell.
- Analysis: The spots are counted using an automated reader. A positive immune response is
  defined by a spot count in the peptide-stimulated wells that is significantly higher than in the
  negative control wells.



Click to download full resolution via product page

Caption: A simplified workflow of the IFN-y ELISpot assay for immune monitoring.

### Flow Cytometry for T-Cell Characterization

Multiparameter flow cytometry is used to phenotype and assess the function of T cells at a single-cell level.[23][24]

#### General Protocol:

• Cell Staining: PBMCs are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, memory markers like CD45RO, CCR7).



- Intracellular Staining (Optional): For functional analysis, cells are first stimulated with the hTERT peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A). This causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IFN-y, TNF-α, IL-2).
- Data Acquisition: The stained cells are run through a flow cytometer, where lasers excite the fluorochromes and detectors capture the emitted light.
- Data Analysis: Software is used to "gate" on specific cell populations (e.g., CD3+CD8+ T cells) and quantify the percentage of cells expressing certain markers or producing specific cytokines in response to the peptide stimulation.

# **Logical Comparison of Vaccine Strategies**

The choice between a single-peptide and a multi-peptide vaccine represents a key strategic difference in hTERT vaccine design.



Click to download full resolution via product page

Caption: Comparison of single-peptide vs. multi-peptide hTERT vaccine strategies.

### Conclusion

The landscape of hTERT peptide vaccines is diverse, with various strategies being employed to generate effective anti-tumor immunity.



- Tertomotide (GV1001), as a single long-peptide vaccine, has demonstrated immunogenicity
  and hints of clinical efficacy, with the benefit of a focused immune response. However, its
  performance can be inconsistent across different cancer types and in combination with
  chemotherapy.[11]
- Multi-peptide vaccines like GX301 and UV1 appear to induce higher and more consistent immune response rates across broader patient populations, likely due to the inclusion of multiple epitopes that can bind to various HLA molecules.[5][7][9] This approach may also reduce the risk of tumor immune escape.
- Vaccines like Vx-001 and UCPVax are exploring more targeted strategies, focusing on specific HLA-restricted epitopes or aiming to elicit a particular type of T-cell help (CD4+), respectively. Clinical data for Vx-001 suggests that while it can be effective, patient selection may be critical, as its benefit was seen primarily in patients with "cold" or non-immunogenic tumors.[16][17][25]
- The V934/V935 platform, while not a peptide vaccine, represents an alternative approach
  using DNA and viral vectors to express the hTERT antigen, which has shown good safety
  and initial immunogenicity.[2]

Ultimately, the optimal strategy for targeting hTERT may involve multi-peptide or whole-protein approaches to ensure broad epitope coverage and high immunogenicity rates. Furthermore, as seen in trials with UV1, the combination of these vaccines with other immunotherapies, such as checkpoint inhibitors, holds significant promise for enhancing the speed, magnitude, and clinical effectiveness of the anti-tumor immune response.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Clinical outcome of patients with various advanced cancer types vaccinated with an optimized cryptic human telomerase reverse transcriptase (TERT) peptide: results of an expanded phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. Safety, tolerability and immunogenicity of V934/V935 hTERT vaccination in cancer patients with selected solid tumors: a phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Term Outcomes of a Phase I Study With UV1, a Second Generation Telomerase Based Vaccine, in Patients With Advanced Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance immunotherapy in patients with stage IV non-small cell lung cancer: final results of a randomised phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-peptide, dual-adjuvant telomerase vaccine (GX301) is highly immunogenic in patients with prostate and renal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of GX301 cancer vaccine: Four (telomerase peptides) are better than one
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Long-Term Outcomes of a Phase I Study With UV1, a Second Generation Telomerase Based Vaccine, in Patients With Advanced Non-Small Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Clinical Activity of Combined Telomerase Vaccination and Pembrolizumab in Advanced Melanoma: Results from a Phase I Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Telomerase-based GX301 cancer vaccine in patients with metastatic castration-resistant prostate cancer: a randomized phase II trial [unige.iris.cineca.it]
- 15. Durable and dynamic hTERT immune responses following vaccination with the long-peptide cancer vaccine UV1: long-term follow-up of three phase I clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Activity of an hTERT-Specific Cancer Vaccine (Vx-001) in "Immune Desert" NSCLC ProQuest [proquest.com]
- 17. mdpi.com [mdpi.com]
- 18. ascopubs.org [ascopubs.org]
- 19. hTERT peptide-based vaccine(Invectys SA) Drug Targets, Indications, Patents -Synapse [synapse.patsnap.com]



- 20. researchgate.net [researchgate.net]
- 21. Telomerase peptide vaccination: a phase I/II study in patients with non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Detection of hTERT protein by flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategies for Immunomonitoring after Vaccination and during Infection [mdpi.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to hTERT Peptide Vaccines: Tertomotide and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12778052#comparing-tertomotide-hydrochloride-to-other-htert-peptide-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com